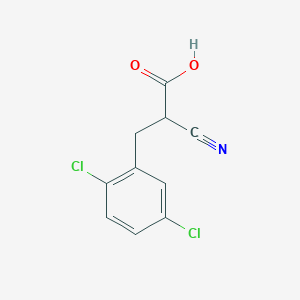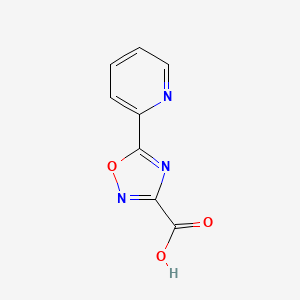
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its stability under normal conditions but should be protected from direct sunlight and moisture .
Vorbereitungsmethoden
Die industrielle Produktion von Pyrrolderivaten umfasst häufig katalytische Prozesse. So ermöglicht beispielsweise ein katalytischer Rutheniumkomplex und eine Alkalimetallbase eine praktisch salzfreie und unkomplizierte bimolekulare Assemblierung von Pyrrolen durch vollständig unmaskierte α-Aminoaldehyde .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Cyclopropyl-1H-pyrrol-2-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Wasserstoffgas und eines geeigneten Katalysators.
Häufige Reagenzien und Bedingungen
Oxidation: Kupfer(II)-Katalysatoren und Luft.
Reduktion: Wasserstoffgas und Metallkatalysatoren.
Substitution: Alkylhalogenide, Sulfonylchloride, Benzoylchlorid und ionische Flüssigkeiten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrrole, die unterschiedliche funktionelle Gruppen tragen können, die an den Stickstoff- oder Kohlenstoffatomen des Pyrrolrings gebunden sind .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-1H-pyrrol-2-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 4-Cyclopropyl-1H-pyrrol-2-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann aufgrund der Delokalisierung von π-Elektronen im Pyrrolring elektrophile Substitutionsreaktionen eingehen . Dies ermöglicht ihm die Bindung an verschiedene Rezeptoren und Enzyme, was zu seinen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions due to the delocalization of π-electrons in the pyrrole ring . This allows it to bind to various receptors and enzymes, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-1H-pyrrol-2-carbonsäure: Diese Verbindung trägt ein Chloratom am Pyrrolring, das seine Reaktivität und biologischen Eigenschaften verändern kann.
4-Cyano-1H-pyrrol-2-carbonsäure:
Einzigartigkeit
4-Cyclopropyl-1H-pyrrol-2-carbonsäure ist einzigartig durch das Vorhandensein der Cyclopropylgruppe, die ihre sterischen und elektronischen Eigenschaften beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für die Synthese neuer organischer Moleküle und die Entwicklung neuer Arzneimittel .
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
4-cyclopropyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-3-6(4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |
InChI-Schlüssel |
MDMNWDMDDKSHDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CNC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)

![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)
![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)

![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)


![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)

![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
